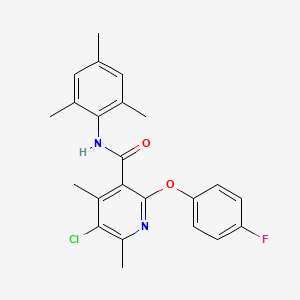
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide
Vue d'ensemble
Description
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. CFM-2 is a member of the nicotinamide family of compounds and is structurally similar to nicotinamide adenine dinucleotide (NAD+), an important cofactor in many biological processes. In
Mécanisme D'action
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide involves its inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. These effects on DNA repair pathways make 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide a potential therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP activity, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have low toxicity in animal models, making it suitable for use in in vivo studies. However, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has some limitations for use in lab experiments. Its mechanism of action involves the inhibition of DNA repair pathways, which can lead to off-target effects. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide can also have variable effects depending on the cell type and experimental conditions, making it important to carefully design experiments to ensure reproducibility.
Orientations Futures
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide. One area of interest is its potential therapeutic applications in cancer treatment. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is the potential use of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide in neurodegenerative disorders. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is potential for the development of new compounds based on the structure of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, which could have improved efficacy and reduced off-target effects.
Applications De Recherche Scientifique
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to cell death in cancer cells. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2/c1-12-10-13(2)21(14(3)11-12)27-22(28)19-15(4)20(24)16(5)26-23(19)29-18-8-6-17(25)7-9-18/h6-11H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZIRATLBTTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine)](/img/structure/B4298169.png)
![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B4298179.png)
![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298185.png)
![5-[4-(heptyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4298190.png)
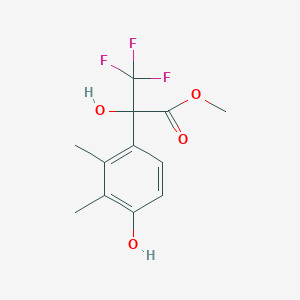
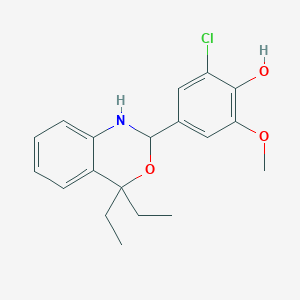
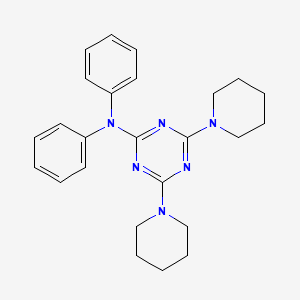
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
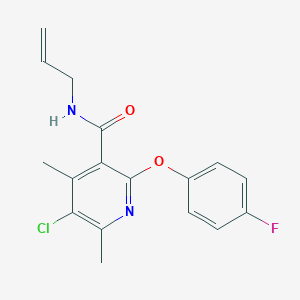
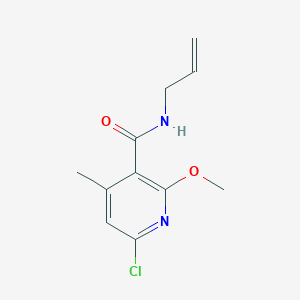
![3-benzyl-6-isopropyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4298252.png)
![3-chloro-5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298262.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)